Cas no 2097958-24-0 (Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate)

Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropylmethyl substituent at the 6-position and a methyl ester at the 4-position, offering versatility for further functionalization. The compound's rigid cyclopropyl group may enhance metabolic stability, while the ester moiety allows for straightforward derivatization or hydrolysis to the corresponding carboxylic acid. This intermediate is valuable for synthesizing biologically active molecules, particularly in medicinal chemistry, where pyrimidine scaffolds are prominent. Its well-defined purity and stability under standard conditions make it suitable for exploratory synthesis and structure-activity relationship studies.
Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate structure
2097958-24-0 structure
Product name:Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
CAS No:2097958-24-0
MF:C11H14N2O2
MW:206.2411
CID:5050790

Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
    • Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
    • Inchi: 1S/C11H14N2O2/c1-7-12-9(5-8-3-4-8)6-10(13-7)11(14)15-2/h6,8H,3-5H2,1-2H3
    • InChI Key: CNKBJIPAHPSPHN-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1C([H])=C(C([H])([H])C2([H])C([H])([H])C2([H])[H])N=C(C([H])([H])[H])N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 241
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.1

Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-8013-2.5g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-8013-5g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-8013-0.25g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-8013-1g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-8013-10g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
10g
$1957.0 2023-09-06
TRC
M313526-100mg
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0
100mg
$ 115.00 2022-06-04
TRC
M313526-1g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0
1g
$ 660.00 2022-06-04
TRC
M313526-500mg
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0
500mg
$ 435.00 2022-06-04
Life Chemicals
F1967-8013-0.5g
methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
2097958-24-0 95%+
0.5g
$442.0 2023-09-06

Additional information on Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate

Introduction to Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate (CAS No. 2097958-24-0)

Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate, a compound with the chemical formula C11H14N2O2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2097958-24-0, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a cyclopropylmethyl group and a methylpyrimidine core makes it an intriguing candidate for further investigation in medicinal chemistry.

The structural features of Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate contribute to its chemical reactivity and biological significance. The cyclopropylmethyl moiety introduces a rigid, three-membered ring that can influence the compound's spatial orientation and interactions with biological targets. Meanwhile, the methylpyrimidine core is a common scaffold in many bioactive molecules, particularly in nucleoside analogs and antiviral agents. This combination suggests that the compound may exhibit properties relevant to various therapeutic areas.

In recent years, there has been growing interest in developing novel pyrimidine derivatives as potential therapeutic agents. Pyrimidine-based compounds are widely recognized for their role in nucleic acid synthesis and have been extensively studied for their applications in anticancer, antiviral, and antimicrobial therapies. The specific modification of Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate, particularly the introduction of the cyclopropylmethyl group, may enhance its binding affinity and selectivity towards certain biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural complexity of Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate provides a rich framework for medicinal chemists to explore modifications that could improve its pharmacological properties. For instance, the carboxylate group at the 4-position offers opportunities for further functionalization, allowing researchers to fine-tune solubility, metabolic stability, and target specificity.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds with unique structural motifs are often more likely to exhibit novel biological activities and overcome resistance mechanisms associated with existing therapies. Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate fits well within this paradigm, as its cyclopropylmethyl substituent is not commonly found in approved drugs but may provide a competitive advantage in terms of binding affinity and selectivity.

The synthesis of Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropylmethyl group requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, the presence of multiple functional groups necessitates a multi-step synthetic approach that balances efficiency with scalability. Advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one, paving the way for further exploration of its pharmacological potential.

In conclusion, Methyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate (CAS No. 2097958-24-0) is a promising compound with unique structural features that make it an attractive candidate for drug discovery efforts. Its cyclopropylmethyl substituent and methylpyrimidine core suggest potential applications in various therapeutic areas, particularly those involving nucleoside analogs and bioactive molecules. As research continues to uncover new synthetic strategies and pharmacological insights, this compound will undoubtedly play a significant role in the development of next-generation pharmaceuticals.

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